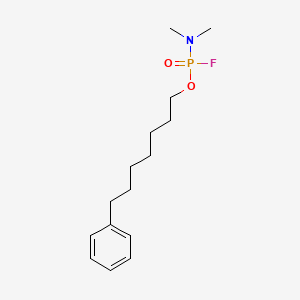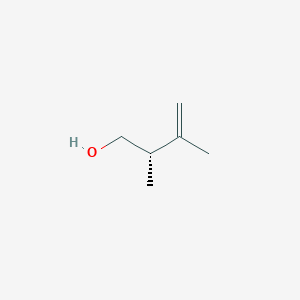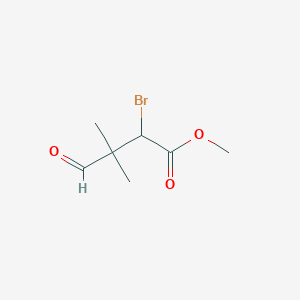
Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate is an organic compound with the molecular formula C7H11BrO3. It is a brominated ester that features a ketone group, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and fine chemicals due to its reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate can be synthesized through the alkylation of methyl 4-chloro-3-oxobutanoate with brominating agents such as 1,2-dibromoethane . The reaction typically involves the use of a base like sodium ethoxide to generate the enolate ion, which then undergoes nucleophilic substitution with the brominating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
化学反応の分析
Types of Reactions
Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles.
Reduction: The ketone group can be reduced to an alcohol.
Oxidation: The compound can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide and other alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted esters.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
科学的研究の応用
Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the preparation of biologically active compounds.
Medicine: The compound is a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of methyl 2-bromo-3,3-dimethyl-4-oxobutanoate involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. The compound can undergo nucleophilic attack, leading to the formation of various products depending on the nucleophile used. The molecular targets and pathways involved are primarily related to its role as an intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
- Methyl 4-chloro-3-oxobutanoate
- Methyl 2-bromo-3,3-dimethylbutanoate
- Methyl 2-chloro-3,3-dimethyl-4-oxobutanoate
Uniqueness
Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate is unique due to its specific combination of functional groups, which makes it highly reactive and versatile in organic synthesis. Its bromine atom allows for easy nucleophilic substitution, while the ketone group provides additional reactivity for reduction and oxidation reactions .
特性
CAS番号 |
82884-45-5 |
|---|---|
分子式 |
C7H11BrO3 |
分子量 |
223.06 g/mol |
IUPAC名 |
methyl 2-bromo-3,3-dimethyl-4-oxobutanoate |
InChI |
InChI=1S/C7H11BrO3/c1-7(2,4-9)5(8)6(10)11-3/h4-5H,1-3H3 |
InChIキー |
LSIBYMJIDUORAO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C=O)C(C(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14426369.png)
![3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14426374.png)
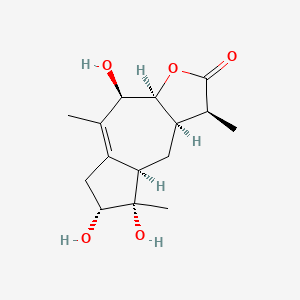

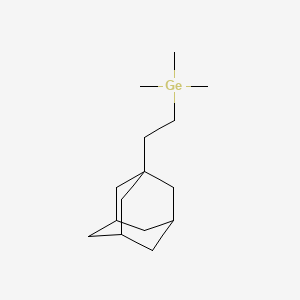

![1-tert-Butylbicyclo[3.1.0]hexane](/img/structure/B14426409.png)


![2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine--hydrogen chloride (1/1)](/img/structure/B14426422.png)
